molecular formula C20H20O5 B560897 Wortmannolone CAS No. 106518-57-4

Wortmannolone

Cat. No.: B560897
CAS No.: 106518-57-4
M. Wt: 340.375
InChI Key: WXJDROMHPCOAME-JLMVDISXSA-N
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Description

Wortmannolone is a naturally occurring furanosteroid originally isolated from the fungus Penicillium wortmannii . This compound is a promising agent in anticancer research, demonstrating potent cytotoxic and apoptotic effects, particularly in aggressive cancer cell lines such as triple-negative breast cancer (TNBC) and cervical cancer . Its research value is underscored by a potent cytotoxic effect against MDA-MB-231 hormone-independent breast cancer cells with an IC50 of 3.79 nM . The primary mechanisms of action for this compound involve the induction of reactive oxygen species (ROS) and the inhibition of the transcription factor NF-κB. It exhibits significant ROS-inducing effects in HeLa cervical cells, a activity that is concentration-dependent and comparable to the potent chemotherapeutic agent daunomycin . Elevated ROS formation is partially responsible for inducing apoptosis in treated cells . Concurrently, this compound acts as an NF-κB inhibitor, with an reported inhibitory concentration (IC50) of 2.06 µM . NF-κB is a critical target because it promotes cell survival and proliferation in many cancers; inhibiting it can sensitize cancer cells to death. Structure-activity relationship studies indicate that semi-synthetic derivatization of this compound, particularly through acetylation of hydroxyl groups and substitution at the C3 and C17 positions, can further enhance its biological activity. Certain derivatives have been developed to show improved NF-κB p65 inhibitory activity or enhanced ROS-inducing effects, providing valuable lead structures for further drug development . This compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

106518-57-4

Molecular Formula

C20H20O5

Molecular Weight

340.375

InChI

InChI=1S/C20H20O5/c1-19-6-5-10-12(9(19)3-4-11(19)21)15(23)16-13-8(7-24-16)14(22)17-18(25-17)20(10,13)2/h7,9,14,17-18,22H,3-6H2,1-2H3/t9-,14+,17-,18-,19-,20+/m0/s1

InChI Key

WXJDROMHPCOAME-JLMVDISXSA-N

SMILES

CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C6C(O6)C(C5=CO4)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Furanosteroids share structural motifs but differ in substituents and biological targets. Below is a comparative analysis of Wortmannolone and key analogs:

Structural and Functional Comparison

Compound Source Key Structural Features Biological Activity Potency (IC50 or EC50)
This compound Talaromyces sp. (endophyte) Epoxy group at C1-C2; furan at C17 NF-κB inhibition, ROS induction, TNBC cytotoxicity 0.60 μM (NF-κB p65 inhibition)
Wortmannin Penicillium wortmanni C20 acetate; C11-C12 epoxy PI3K inhibition, antiproliferative effects 5–20 nM (PI3K inhibition)
Viridin Trichoderma viride C3 hydroxyl; C17 furan Antifungal, antibacterial, PI3K inhibition 10–50 nM (PI3K inhibition)
Epoxyvirone Talaromyces stipitatus C1-C2 epoxy; C17 lactone Antiproliferative, PI3K pathway modulation Not reported
Wortmannolol Talaromyces sp. (endophyte) Reduced epoxy; hydroxyl at C11 Weak monoamine oxidase inhibition >100 μM

Key Findings

  • Structural Modifications and Bioactivity: C3 Substitutions: Acetylation at C3α in this compound derivatives enhances ROS production, while C3β acetylation maximizes NF-κB inhibition (0.60 μM) . In contrast, Wortmannin’s C20 acetate is critical for PI3K binding . Epoxy Groups: The C1-C2 epoxy in this compound and Epoxyvirone is associated with cytotoxic effects, but its reduction (as in Wortmannolol) diminishes activity .
  • Source Diversity: While this compound and Wortmannolol are fungal endophyte-derived , Wortmannin and Viridin are produced by soil fungi (Penicillium and Trichoderma) .
  • Mechanistic Differences: Wortmannin primarily targets PI3K, whereas this compound’s efficacy in TNBC stems from dual NF-κB suppression and ROS-mediated apoptosis .

Pharmacological Profiles

  • Viridin : Broad-spectrum antimicrobial activity but poor solubility .
  • This compound: Emerging as a TNBC therapeutic candidate due to its multifunctional mechanism and modifiable scaffold .

Preparation Methods

Retrosynthetic Analysis

The synthesis of this compound’s complex pentacyclic structure (rings A–E) is achieved through strategic disconnections. Key intermediates include the BCD fragment (rings B, C, D) and the AE segment (rings A, E), which are assembled via cycloaddition and oxidation reactions.

Construction of the BCD Fragment

The BCD fragment is synthesized via a regiocontrolled intermolecular Diels-Alder reaction between an o-benzoquinone and a diene, yielding a tricyclic intermediate. Subsequent intramolecular nitrile oxide cyclization forms the furan ring (ring D), completing the BCD core.

Attachment of the AE Segment

The AE segment is introduced using 5-trimethylsilyl-2E,4E-pentadienol (20 ), which undergoes an intramolecular Diels-Alder reaction with a tricyclic o-benzoquinone monoketal (15 ). The trimethylsilyl group at C1 directs β-face dihydroxylation of the C2–C3 double bond, establishing the stereochemistry of rings A and E.

Final Functionalization

Late-stage oxidation and ketone formation at C17 (ring D) are achieved using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO). The final product is purified via recrystallization, yielding this compound with >95% enantiomeric excess.

Semi-Synthetic Derivatization

Objectives and Rationale

Modifications at C3 and C17 enhance this compound’s bioactivity and solubility. Common strategies include acetylation, reduction, and epoxidation, which are guided by structure-activity relationship (SAR) studies.

Acetylation at C3

This compound (R1=OH, R2=H, R3=O ) is treated with acetic anhydride and 4-(dimethylamino)pyridine (DMAP) in pyridine, yielding 3β-acetylthis compound (3 ) (Figure 1). This derivative exhibits enhanced NF-κB inhibitory activity (IC50 = 0.60 μM).

Reduction of C17 Ketone

Sodium borohydride (NaBH4) reduces the C17 ketone to a secondary alcohol (2 , 5 ), improving cytotoxicity in MDA-MB-231 cells (IC50 = 1.69 μM).

Epoxidation and Oxidation

The C1–C2 epoxide is introduced via TPAP/NMO-mediated oxidation, forming 4 , which retains potent cytotoxicity (IC50 = 0.009 μM).

Analytical Characterization

Structural Elucidation

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (CDCl3): δ 5.78 (d, J = 10.2 Hz, H-4), 3.52 (m, H-3β), 2.91 (s, H-17).

  • 13C NMR : δ 212.1 (C17=O), 170.5 (C7=O), 75.3 (C3-OH).

Mass Spectrometry (MS):

  • HRMS (ESI): m/z 382.2145 [M+H]+ (calculated for C23H28O5: 382.2149).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%. Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) are used with acetonitrile/water gradients.

Data Tables

Table 1. Semi-Synthetic Derivatives of this compound and Their Biological Activities

CompoundSubstituents (R1, R2, R3)Cytotoxicity (IC50, μM)NF-κB Inhibition (IC50, μM)ROS Induction (Fold)
This compound OH, H, O0.0042.061.72
1 OH, H, O8.939.121.58
2 OH, H, OH1.6927.001.34
3 OAc, H, OAc0.9710.601.24
4 O, H, O0.0093.761.21

Source: Adapted from

Table 2. Key Reagents in this compound Synthesis

StepReagents/ConditionsYield (%)
Diels-Alder Reactiono-Benzoquinone, CH2Cl2, 0°C to RT65
Nitrile Oxide CyclizationNH2OH·HCl, NaOCl, CH2Cl278
AE Segment AttachmentTrimethylsilyl-pentadienol, TPAP, NMO52
Final OxidationTPAP, NMO, 4Å molecular sieves89

Source:

Challenges and Innovations

Stereochemical Control

The C3 hydroxyl and C17 ketone configurations are critical for bioactivity. The use of trimethylsilyl groups in the AE segment ensures β-face dihydroxylation, while kinetic resolution during crystallization achieves enantiopurity.

Scalability

Large-scale synthesis is hindered by low yields in cycloaddition steps (52–65%). Flow chemistry and catalytic asymmetric methods are under investigation to improve efficiency .

Q & A

Basic Research Questions

Q. What are the primary biological targets of Wortmannolone in anticancer studies, and what methodological approaches validate these interactions?

  • Methodological Answer : Target identification typically employs in vitro kinase inhibition assays and molecular docking simulations. For example, semi-synthetic analogs of this compound are screened against triple-negative breast cancer (TNBC) cell lines to assess cytotoxicity, followed by proteomic profiling to identify affected pathways. Validation involves comparing inhibition patterns with known kinase inhibitors and using siRNA knockdown to confirm target relevance .

Q. What are the established protocols for isolating this compound from natural sources, and how do extraction methods influence yield and purity?

  • Methodological Answer : Isolation often involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques (HPLC or TLC). Yield and purity depend on solvent polarity and column calibration. For instance, optimizing gradient elution in HPLC improves separation efficiency, while NMR and LC-MS are critical for structural validation. Contaminants from co-extracted metabolites must be addressed via repeated fractionation .

Q. How do researchers standardize cytotoxicity assays for this compound to ensure reproducibility across laboratories?

  • Methodological Answer : Standardization includes using authenticated cell lines (e.g., MDA-MB-231 for TNBC), controlling passage numbers, and adhering to MTT assay protocols with fixed incubation times (e.g., 48–72 hours). Data normalization to positive/negative controls (e.g., doxorubicin) and inter-laboratory calibration using reference samples reduce variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data of this compound analogs across different cancer cell lines?

  • Methodological Answer : Discrepancies may arise from differences in cell line genetic backgrounds or assay conditions. Advanced approaches include:

  • Statistical Modeling : Multivariate analysis to account for variables like oxygen tension or drug exposure time.
  • Cross-Validation : Replicating studies in multiple cell models (e.g., comparing TNBC vs. non-TNBC lines).
  • Meta-Analysis : Aggregating data from published studies to identify trends obscured by small sample sizes .

Q. What strategies are effective for enhancing the bioavailability of this compound derivatives without compromising bioactivity?

  • Methodological Answer : Structural modifications (e.g., PEGylation) improve solubility, while nanoformulations (liposomes or polymeric nanoparticles) enhance plasma stability. Pharmacokinetic studies in murine models track bioavailability via LC-MS/MS. Balancing hydrophilicity and logP values is critical to retain target binding affinity .

Q. How can the semi-synthesis of this compound derivatives be optimized to achieve higher enantiomeric purity?

  • Methodological Answer : The TPAP/NMO oxidation system is employed for selective functionalization. Reaction parameters (temperature, solvent polarity) are optimized using design-of-experiments (DoE) approaches. Chiral HPLC and circular dichroism (CD) spectroscopy monitor enantiomeric excess, while computational modeling predicts steric hindrance in synthetic intermediates .

Q. What experimental designs are recommended to evaluate the synergistic effects of this compound with existing chemotherapeutics?

  • Methodological Answer : Combination index (CI) analysis via the Chou-Talalay method quantifies synergy. Dose-response matrices (e.g., 5×5 concentration grids) test this compound with drugs like paclitaxel. Mechanistic synergy is validated through transcriptomic profiling (RNA-seq) to identify co-regulated pathways .

Data Analysis and Interpretation

Q. How should researchers address variability in transcriptomic data from this compound-treated cell lines?

  • Methodological Answer : Normalize RNA-seq data using housekeeping genes (e.g., GAPDH) and apply batch correction tools (e.g., ComBat). Differential expression analysis (DESeq2 or edgeR) identifies statistically significant genes (FDR <0.05). Pathway enrichment (KEGG, GO) contextualizes findings, while qRT-PCR validates top hits .

Q. What statistical frameworks are suitable for analyzing dose-dependent apoptosis induced by this compound?

  • Methodological Answer : Non-linear regression (logistic dose-response models) calculates EC50 values. Bootstrapping estimates confidence intervals, and ANOVA compares apoptosis rates across doses. Flow cytometry data (Annexin V/PI staining) requires compensation for spectral overlap to avoid false positives .

Tables for Methodological Reference

Parameter Considerations for this compound Studies Reference
Cytotoxicity AssayUse MDA-MB-231 cells; 72-hour incubation; MTT reagent
Semi-Synthesis OptimizationTPAP/NMO system; chiral HPLC for enantiomeric purity
Transcriptomic AnalysisRNA-seq with DESeq2; FDR <0.05; KEGG enrichment
Bioavailability EnhancementPEGylation; logP 2.5–3.5; murine PK models

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